1,2-Difluoro-3-(octyloxy)benzene

Beschreibung

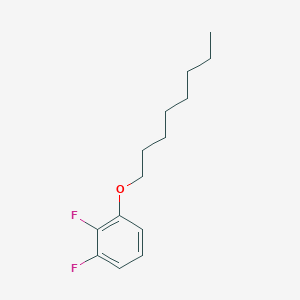

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-difluoro-3-octoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20F2O/c1-2-3-4-5-6-7-11-17-13-10-8-9-12(15)14(13)16/h8-10H,2-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWFPPRUOLEOBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=C(C(=CC=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441803 | |

| Record name | 1,2-Difluoro-3-(octyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121219-21-4 | |

| Record name | 1,2-Difluoro-3-(octyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategy of 1,2-Difluoro-3-(octyloxy)benzene

Introduction

Fluorinated organic molecules are cornerstones of modern chemical science, exhibiting profound impacts across pharmaceuticals, agrochemicals, and materials science.[1] The strategic incorporation of fluorine atoms into organic scaffolds can dramatically alter key properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a detailed technical examination of 1,2-Difluoro-3-(octyloxy)benzene, a compound of interest for its potential as a versatile building block. The presence of adjacent fluorine atoms on the aromatic ring, combined with a flexible octyloxy side chain, presents a unique combination of electronic and steric properties. This document will explore the predicted physicochemical and spectroscopic characteristics of this molecule, outline a robust synthetic protocol, discuss its chemical reactivity, and survey its potential applications, particularly in the fields of medicinal chemistry and liquid crystal technology.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its core properties can be reliably predicted based on its constituent functional groups and data from analogous compounds. The molecule combines a difluorinated aromatic core with a long, nonpolar alkyl ether chain, suggesting it is a liquid or low-melting solid at room temperature with poor water solubility.

| Property | Predicted/Calculated Value | Source/Basis |

| Molecular Formula | C₁₄H₂₀F₂O | - |

| Molecular Weight | 242.30 g/mol | - |

| Appearance | Colorless oil or low-melting solid | Analogy to similar alkoxy-fluorobenzenes |

| Boiling Point | > 200 °C (Estimated) | Increased MW from 1,2-difluorobenzene (92°C)[2] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DCM, Ether, Hexane) | Polarity of functional groups |

| logP (Octanol/Water) | > 4.0 (Estimated) | Contribution of the C₈ alkyl chain |

Proposed Synthesis and Purification

The most direct and industrially scalable route to this compound is the Williamson ether synthesis.[3] This classic Sₙ2 reaction involves the O-alkylation of a phenol with an alkyl halide under basic conditions.[4] The selection of a primary alkyl halide (1-bromooctane) is critical to maximize yield and prevent competing elimination reactions.[3]

Conceptual Synthesis Workflow

Caption: Proposed Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-difluorophenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and acetone (approx. 10 mL per gram of phenol).

-

Causality: K₂CO₃ is a mild, non-hygroscopic base sufficient to deprotonate the phenol without causing side reactions. Acetone is a suitable polar aprotic solvent that readily dissolves the reactants and has an accessible boiling point for reflux.[4]

-

-

Addition of Alkylating Agent: While stirring the suspension, add 1-bromooctane (1.1 eq) dropwise via syringe.

-

Causality: A slight excess of the alkyl halide ensures the complete consumption of the more valuable starting phenol.

-

-

Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter the solid K₂CO₃ and potassium bromide byproduct, washing the filter cake with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure. Redissolve the resulting crude oil in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 5% EtOAc). Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless oil.

Spectroscopic Analysis (Predicted)

The structural features of this compound give rise to a predictable and characteristic NMR and IR signature.

¹H NMR Spectroscopy

-

Aromatic Region (δ 6.8-7.2 ppm): Three protons on the aromatic ring will appear as complex multiplets due to mutual proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings.[5]

-

Ether Methylene (δ ~4.0 ppm): The two protons of the -O-CH₂ - group will appear as a triplet, coupled to the adjacent methylene group of the octyl chain (³JHH ≈ 7 Hz).

-

Alkyl Chain (δ 1.2-1.8 ppm): The remaining six methylene groups of the octyl chain will appear as a series of overlapping multiplets.

-

Terminal Methyl (δ ~0.9 ppm): The terminal -CH₃ group will appear as a triplet (³JHH ≈ 7 Hz).

¹³C NMR Spectroscopy

-

Aromatic Region (δ 110-160 ppm): Six distinct aromatic carbon signals are expected. The carbons directly bonded to fluorine (C1, C2) will appear as doublets with large one-bond coupling constants (¹JCF ≈ 245 Hz).[5] The carbon attached to the oxygen (C3) will also show coupling to the adjacent fluorine (²JCF ≈ 21 Hz), as will C4 and C6.

-

Ether Methylene (δ ~70 ppm): The -O-C H₂- carbon will be visible in this region.

-

Alkyl Chain (δ 14-32 ppm): The remaining seven carbons of the octyl chain will appear in the aliphatic region.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is the most definitive tool for confirming the identity and purity of this compound.

-

Chemical Shifts: Two distinct signals are expected in the aromatic fluorine region (δ -110 to -170 ppm relative to CFCl₃).[6] The precise chemical shifts will be influenced by the electron-donating octyloxy group.

-

Coupling: The two fluorine nuclei will exhibit a mutual ortho coupling (³JFF) typically in the range of 15-25 Hz.[7] Each fluorine signal will also be split by adjacent aromatic protons (³JHF) and more distant protons (⁴JHF, ⁵JHF).[8]

Reactivity and Potential Applications

Chemical Reactivity

The reactivity of the aromatic ring in electrophilic aromatic substitution (EAS) is governed by the additive effects of the three substituents.[9]

-

Directing Effects: The octyloxy group is a powerful activating, ortho, para-director. The two fluorine atoms are deactivating but are also ortho, para-directors.

-

Regioselectivity: The directing effects of the substituents are reinforcing.[10] The powerful activating effect of the octyloxy group dominates, directing incoming electrophiles primarily to the C4 and C6 positions, which are para and ortho to it, respectively. The C6 position is sterically less hindered, but the C4 position benefits from the directing influence of both the C3-octyloxy and the C2-fluoro groups. Substitution at C5 is disfavored as it is meta to the activating octyloxy group.

Potential Applications

-

Liquid Crystals: Molecules containing a rigid fluorinated aromatic core and a flexible alkyl chain are key components in modern liquid crystal displays (LCDs).[11] The 1,2-difluoro substitution pattern can induce favorable dielectric anisotropy and viscosity properties. This compound could serve as a crucial intermediate for more complex, high-birefringence liquid crystal materials.[12][13]

-

Medicinal Chemistry: The introduction of a 1,2-difluorobenzene moiety is a common strategy in drug discovery to block metabolic oxidation and modulate the pKa of adjacent functional groups.[14] The octyloxy chain provides lipophilicity, which can be tuned to optimize pharmacokinetic properties. This molecule could be a valuable starting material for synthesizing novel drug candidates where interaction with a hydrophobic pocket is desired.

Safety and Handling

As no specific safety data sheet (SDS) exists for this compound, precautions should be based on analogous compounds such as difluorobenzenes and alkyl ethers.

-

General Handling: Handle in a well-ventilated area or a chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Hazards: Assumed to be an irritant to the skin, eyes, and respiratory tract.[16] Difluorobenzenes are flammable liquids; keep away from heat, sparks, and open flames.[17]

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[15]

References

-

Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. UCSB NMR Facility. [Link]

-

LibreTexts. (2024). 16.5: Trisubstituted Benzenes- Additivity of Effects. Chemistry LibreTexts. [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

PubChem. 1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene. National Center for Biotechnology Information. [Link]

-

Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095. [Link]

-

Bialas, D., et al. (2024). Synthesis, Spectroscopic Properties, and Metalation of 3-Alkoxybenziporphyrins. Molecules, 29(8), 1888. [Link]

-

Barber, A. J., et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine. Magnetic Resonance in Chemistry, 57(7), 356-363. [Link]

-

Hird, M. (2007). Fluorinated liquid crystals - Properties and applications. Chemical Society Reviews, 36(12), 2070-2095. [Link]

-

Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

-

Cheméo. Chemical Properties of Benzene, 1,2-difluoro- (CAS 367-11-3). [Link]

- Google Patents. (2017). CN106316900A - 1, 2, 3-tri-substituted benzene and method for synthesizing same.

-

Michigan State University. Aromatic Reactivity. Department of Chemistry. [Link]

-

Hirai, Y., et al. (2025). Room-Temperature Emissive Fluorinated Liquid Crystals for Application in Light Emitting Diodes. ACS Applied Materials & Interfaces, 17(42), 49697-49705. [Link]

- Google Patents. (2021).

-

PubChem. 1,2-Difluoro-3-propylbenzene. National Center for Biotechnology Information. [Link]

-

LibreTexts. (2023). Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

-

LibreTexts. (2024). 16: Multinuclear NMR. Chemistry LibreTexts. [Link]

-

Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Ukrainian Chemical Journal, 90(11), 3-11. [Link]

-

Janulis, E. P., et al. (1992). Fluorinated liquid crystals: an update. Proceedings of SPIE, 1665, 153-161. [Link]

-

LibreTexts. (2022). 16.6: Trisubstituted Benzenes - Additivity of Effects. Chemistry LibreTexts. [Link]

-

Pallav Chemicals. 1,3-DIFLUORO BENZENE MATERIAL SAFETY DATA SHEET. [Link]

-

Cheméo. Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, octyl ester. [Link]

-

ResearchGate. Carbon-fluorine coupling constants, n J CF. [Link]

-

Carl Roth. Safety Data Sheet: Fluorobenzene. [Link]

-

LibreTexts. (2021). 16.5 Trisubstituted Benzenes: Additivity of Effects. Organic Chemistry: A Tenth Edition. [Link]

-

Name Reactions in Organic Synthesis. Williamson Ether Synthesis. Cambridge University Press. [Link]

-

Beilstein Journals. (2020). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. [Link]

-

Progress in Nuclear Magnetic Resonance Spectroscopy. FLOURINE COUPLING CONSTANTS. [Link]

-

Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

-

University of Ottawa. 19Flourine NMR. NMR Facility. [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

Scientific Reports. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

Sources

- 1. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 2. Benzene, 1,2-difluoro- (CAS 367-11-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. spiedigitallibrary.org [spiedigitallibrary.org]

- 13. dakenchem.com [dakenchem.com]

- 14. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. pallavchemicals.com [pallavchemicals.com]

Synthesis of 1,2-Difluoro-3-(octyloxy)benzene: An In-depth Technical Guide

Introduction: The Significance of Fluorinated Aromatic Ethers in Modern Drug Discovery

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Specifically, fluorinated aromatic ethers are a class of compounds that have garnered significant interest due to their potential to modulate these properties in a targeted manner. The presence of the difluorophenyl group can enhance binding interactions and improve pharmacokinetic profiles.[2] The octyloxy side chain, a long alkyl ether, can increase lipophilicity, potentially improving membrane permeability and oral bioavailability.

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 1,2-Difluoro-3-(octyloxy)benzene, a molecule of interest for researchers in drug discovery and development. The synthesis is based on the robust and widely applicable Williamson ether synthesis, a reliable method for the formation of ethers from an alkoxide and an alkyl halide.[3] This guide will not only detail the step-by-step experimental procedure but also delve into the rationale behind the choice of reagents and conditions, providing a thorough understanding of the underlying chemical principles.

Synthetic Strategy: The Williamson Ether Synthesis

The synthesis of this compound is achieved through a Williamson ether synthesis, a classic S(_N)2 reaction.[4] This method involves the deprotonation of a phenol, in this case, 2,3-difluorophenol, to form a more nucleophilic phenoxide ion. This phenoxide then attacks a primary alkyl halide, 1-bromooctane, to form the desired ether product. The choice of a primary alkyl halide is crucial to favor the S(_N)2 pathway and avoid competing elimination reactions that can occur with secondary or tertiary halides.[4]

The overall reaction is depicted below:

Caption: General scheme of the Williamson ether synthesis for this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 2,3-Difluorophenol | ≥98% | Commercially Available |

| 1-Bromooctane | ≥98% | Commercially Available |

| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Commercially Available |

| Acetone, anhydrous | ACS grade | Commercially Available |

| Diethyl ether, anhydrous | ACS grade | Commercially Available |

| Magnesium Sulfate (MgSO₄), anhydrous | ACS grade | Commercially Available |

| Silica gel | 60-120 mesh | Commercially Available |

| Hexane | ACS grade | Commercially Available |

| Ethyl acetate | ACS grade | Commercially Available |

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass column for chromatography

-

Beakers, flasks, and other standard laboratory glassware

-

Thin-layer chromatography (TLC) plates (silica gel)

Step-by-Step Procedure

The experimental workflow is summarized in the following diagram:

Caption: Experimental workflow for the synthesis of this compound.

1. Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-difluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (50 mL).

-

Rationale: Potassium carbonate is a mild base that is sufficient to deprotonate the acidic phenol.[5] Acetone is a suitable polar aprotic solvent that facilitates the S(_N)2 reaction. Anhydrous conditions are important to prevent side reactions.

-

2. Alkylation Reaction:

-

Stir the mixture at room temperature for 15 minutes to ensure the formation of the phenoxide.

-

Add 1-bromooctane (1.2 eq) to the flask.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 12-24 hours.

-

Rationale: Refluxing provides the necessary activation energy for the reaction. Using a slight excess of the alkylating agent helps to drive the reaction to completion.

-

3. Work-up and Extraction:

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Filter the solid potassium carbonate and potassium bromide salts using a Büchner funnel and wash the solid with a small amount of acetone.

-

Combine the filtrate and the washings and concentrate the solution using a rotary evaporator to remove the acetone.

-

Dissolve the resulting residue in diethyl ether (50 mL) and transfer it to a 250 mL separatory funnel.

-

Wash the organic layer sequentially with 1 M sodium hydroxide (2 x 30 mL) to remove any unreacted phenol, followed by water (2 x 30 mL), and finally with brine (30 mL).[6]

-

Rationale: The aqueous work-up is essential to remove inorganic salts and unreacted starting materials. The sodium hydroxide wash ensures the complete removal of the acidic 2,3-difluorophenol.

-

4. Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

5. Purification:

-

Purify the crude product by column chromatography on silica gel.[7][8]

-

Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity).

-

Collect the fractions containing the desired product (monitor by TLC) and combine them.

-

Remove the solvent under reduced pressure to yield this compound as a pure product.

Characterization

Expected ¹H NMR (in CDCl₃):

-

A triplet around δ 4.0-4.1 ppm corresponding to the two protons of the -OCH₂- group.

-

A multiplet in the aromatic region (δ 6.8-7.2 ppm) for the three protons on the difluorophenyl ring.

-

A multiplet around δ 1.8-1.9 ppm for the two protons on the second carbon of the octyl chain (-OCH₂CH₂-).

-

A broad multiplet between δ 1.2-1.5 ppm for the remaining methylene protons of the octyl chain.

-

A triplet around δ 0.9 ppm for the terminal methyl group of the octyl chain.

Expected ¹³C NMR (in CDCl₃):

-

Signals in the aromatic region (δ 110-160 ppm), with characteristic C-F couplings.

-

A signal around δ 70-72 ppm for the -OCH₂- carbon.

-

Signals for the other carbons of the octyl chain between δ 14-32 ppm.

Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

2,3-Difluorophenol: Corrosive and toxic. Avoid contact with skin and eyes.

-

1-Bromooctane: Harmful if swallowed or inhaled. Causes skin and eye irritation.[9] Handle with care.

-

Potassium Carbonate: Causes serious eye irritation.[10][11] Avoid creating dust.

-

Acetone: Highly flammable liquid and vapor. Causes serious eye irritation.[3] Keep away from heat and open flames.

All waste materials should be disposed of in accordance with local regulations.

Conclusion

This in-depth technical guide provides a robust and reliable protocol for the synthesis of this compound. By following the detailed experimental procedure and adhering to the safety precautions, researchers can confidently synthesize this valuable compound for their drug discovery and development programs. The principles of the Williamson ether synthesis outlined herein can also be adapted for the synthesis of a wide range of other fluorinated aromatic ethers, further expanding the chemical space for exploring structure-activity relationships.

References

-

Organic Chemistry Williamson Ether Synthesis. University of Richmond. [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Williamson Ether Synthesis. (n.d.). Edubirdie. [Link]

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2021). Molecules, 26(11), 3185. [Link]

-

Williamson Ether Synthesis Reaction Mechanism. (2018, May 1). The Organic Chemistry Tutor. [Link]

-

Isolation and purification of plant secondary metabolites using column-chromatographic technique. (2016). Journal of Medicinal Plants Studies, 4(5), 1-5. [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Molecules, 23(10), 2634. [Link]

-

ASHTA Chemicals Inc. (2022, December 1). SAFETY DATA SHEET Potassium Carbonate, Anhydrous. [Link]

- Fluorine in drug discovery: Role, design and case studies. (2023).

-

Selective O-alkylation of Phenol Using Dimethyl Ether. (2022). Catalysts, 12(11), 1435. [Link]

-

Armand Products. (2023, March 29). Potassium Carbonate Anhydrous All Grades SDS. [Link]

-

Isolation And Purification Of Substance By Column Chromatography. (2025, August 6). Request PDF. [Link]

-

SafetyIQ. (2024, March 29). Acetone Hazards - Safe Handling and Disposal Practices. [Link]

-

Scientific Laboratory Supplies. (n.d.). Octyl Sepharose CL-4B. [Link]

- Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. (2025, March 21). International Journal of Pharmaceutical Sciences and Research, 16(3), 1000-1008.

-

Synthesis of long-chain alkyl and alkenyl bromides. (1974). Chemistry and Physics of Lipids, 13(2), 149-152. [Link]

Sources

- 1. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. rsc.org [rsc.org]

- 6. scholarship.richmond.edu [scholarship.richmond.edu]

- 7. (Fluoro)alkylation of alkenes promoted by photolysis of alkylzirconocenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. researchgate.net [researchgate.net]

- 11. digibuo.uniovi.es [digibuo.uniovi.es]

A Predictive Guide to the Spectroscopic Characterization of 1,2-Difluoro-3-(octyloxy)benzene

Introduction

1,2-Difluoro-3-(octyloxy)benzene is a fascinating molecule for researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring vicinal fluorine atoms and a long-chain alkoxy group on a benzene ring, imparts specific electronic and steric properties that can influence molecular interactions and material characteristics. A thorough understanding of its structural and electronic features is paramount for its application, and this is where spectroscopic analysis becomes indispensable.

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral characteristics. The methodologies and interpretations presented herein are grounded in authoritative spectroscopic principles and data from analogous structures, offering a robust framework for researchers working with this and related compounds.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, we will consider ¹H, ¹³C, and ¹⁹F NMR spectra.

The ¹H NMR spectrum will provide information about the number of different types of protons and their connectivity. The aromatic region will be particularly informative due to the complex spin-spin coupling between the protons and the adjacent fluorine atoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 6.95 - 7.10 | ddd | JH4-H5 = 8.0, JH4-F2 = 6.0, JH4-H6 = 1.5 |

| H-5 | 6.85 - 7.00 | t | JH5-H4 = JH5-H6 = 8.0 |

| H-6 | 7.10 - 7.25 | ddd | JH6-H5 = 8.0, JH6-F1 = 10.0, JH6-H4 = 1.5 |

| O-CH₂ | 4.00 - 4.10 | t | J = 6.5 |

| O-CH₂-CH ₂ | 1.75 - 1.85 | p | J = 7.0 |

| (CH₂)₅ | 1.25 - 1.50 | m | - |

| CH₃ | 0.85 - 0.95 | t | J = 7.0 |

Causality behind Predictions:

-

Aromatic Protons (H-4, H-5, H-6): The chemical shifts are influenced by the electron-donating octyloxy group and the electron-withdrawing fluorine atoms. The ortho and para positions relative to the octyloxy group are expected to be shielded (shifted upfield), while the fluorine atoms will have a deshielding effect. The multiplicity of these signals is complex due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The predicted coupling constants are based on typical values for aromatic systems.

-

Octyloxy Chain Protons: The chemical shifts and multiplicities are standard for a long-chain alkyl ether. The protons on the carbon adjacent to the oxygen (O-CH₂) are the most deshielded.

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The carbon signals will be split by attached fluorine atoms, providing valuable structural information.

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C-1 | 148 - 152 | dd | ¹JC1-F1 = 240-250, ²JC1-F2 = 10-15 |

| C-2 | 145 - 149 | dd | ¹JC2-F2 = 240-250, ²JC2-F1 = 10-15 |

| C-3 | 140 - 144 | t | ³JC3-F1 = ³JC3-F2 = 3-5 |

| C-4 | 115 - 120 | d | ³JC4-F2 = 3-5 |

| C-5 | 122 - 126 | s | - |

| C-6 | 110 - 115 | d | ²JC6-F1 = 20-25 |

| O-CH₂ | 69 - 72 | s | - |

| O-CH₂-C H₂ | 31 - 33 | s | - |

| (CH₂)₅ | 22 - 30 | m | - |

| CH₃ | 13 - 15 | s | - |

Causality behind Predictions:

-

Aromatic Carbons: The carbons directly attached to the fluorine atoms (C-1 and C-2) will exhibit large one-bond coupling constants (¹JC-F) and will be significantly deshielded. The other aromatic carbons will show smaller two- or three-bond couplings to the fluorine atoms. The chemical shifts are influenced by the electronegativity of the substituents.

-

Octyloxy Chain Carbons: The chemical shifts are typical for an n-octyl chain.

¹⁹F NMR is highly sensitive to the local electronic environment. It will show two distinct signals for the two non-equivalent fluorine atoms.

Table 3: Predicted ¹⁹F NMR Chemical Shifts and Coupling Constants for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-1 | -135 to -145 | d | ³JF1-F2 = 15-20 |

| F-2 | -140 to -150 | d | ³JF1-F2 = 15-20 |

Causality behind Predictions:

-

The chemical shifts of fluorine atoms on an aromatic ring are sensitive to the nature and position of other substituents. The octyloxy group at the meta position to F-1 and ortho to F-2 will have a differential electronic effect on the two fluorine nuclei, leading to distinct chemical shifts.

-

A three-bond coupling (³JF-F) is expected between the two vicinal fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 2950 - 2850 | Aliphatic C-H stretch | Strong |

| 1600 - 1450 | Aromatic C=C stretch | Medium-Strong |

| 1280 - 1200 | Aryl-O stretch | Strong |

| 1150 - 1050 | C-F stretch | Strong |

| 1100 - 1000 | Alkyl-O stretch | Strong |

Causality behind Predictions:

-

The predicted absorption bands are based on well-established correlation tables for IR spectroscopy. The presence of strong C-F and C-O stretching bands will be a key feature of the spectrum. The aromatic C=C stretching region may show multiple bands due to the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): m/z = 256.14. This corresponds to the exact mass of C₁₄H₁₉F₂O⁺.

-

Major Fragmentation Pathways:

-

Loss of the octyl chain via benzylic cleavage: m/z = 143 [M - C₈H₁₇]⁺. This is expected to be a prominent peak.

-

Loss of octene via McLafferty rearrangement: m/z = 144 [M - C₈H₁₆]⁺˙.

-

Fragmentation of the octyl chain leading to a series of peaks separated by 14 Da (CH₂).

-

Causality behind Predictions:

-

The fragmentation of ethers is well-documented. The cleavage of the C-O bond with charge retention on the aromatic portion is a favored pathway. The long alkyl chain can also undergo various fragmentation processes.

Experimental Protocols

The following are standard protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Optimize spectral width, number of scans, and relaxation delay.

-

Process the data with appropriate apodization and Fourier transformation.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C{¹H} spectrum.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a standard one-pulse ¹⁹F spectrum.

-

Reference the spectrum to an external standard (e.g., CFCl₃).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Liquid Film: Place a drop of the neat liquid sample between two NaCl or KBr plates.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place it in an IR cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder or solvent.

-

Record the sample spectrum.

-

The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Scan a suitable mass range to detect the molecular ion and fragment ions.

Visualizations

Molecular Structure and Numbering

Caption: Molecular structure of this compound with atom numbering.

NMR Correlation Workflow

Caption: Workflow for structural elucidation using NMR spectroscopy.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By applying fundamental principles of NMR, IR, and MS, we have constructed a comprehensive spectral profile that can guide researchers in the identification and characterization of this molecule. The provided protocols and interpretations serve as a valuable resource for scientists and drug development professionals engaged in the synthesis and application of novel fluorinated aromatic compounds.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry. John Wiley & Sons. [Link]

-

Field, L. D., Li, H., & Magill, A. M. (2007). Organic Structures from Spectra. John Wiley & Sons. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

1,2-Difluoro-3-(octyloxy)benzene molecular structure

An In-Depth Technical Guide to 1,2-Difluoro-3-(octyloxy)benzene: Structure, Synthesis, and Application

Introduction

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of modern molecular design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a detailed technical overview of this compound, a molecule that combines the influential 1,2-difluorobenzene motif with a long-chain alkyl ether.

This document is structured to serve as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the underlying principles governing the synthesis, analysis, and potential utility of this compound. We will delve into its molecular architecture, provide validated protocols for its preparation and characterization, and discuss its relevance in the broader context of fluorinated aromatics in advanced scientific applications.

Molecular Structure and Physicochemical Properties

The structure of this compound, C₁₄H₂₀F₂O, features a benzene ring substituted with two vicinal fluorine atoms and an adjacent octyloxy group. This specific arrangement imparts a unique set of electronic and steric properties. The ortho-difluoro substitution creates a significant dipole moment and influences the acidity of the remaining aromatic protons. The octyloxy chain, a lipophilic tail, dramatically increases the molecule's nonpolar character, suggesting enhanced solubility in nonpolar solvents and potential for traversing biological membranes.

Key Structural Identifiers

| Property | Value |

| Molecular Formula | C₁₄H₂₀F₂O |

| Molecular Weight | 242.30 g/mol |

| CAS Number | Not available |

| Canonical SMILES | CCCCCCCCOC1=C(C=CC=C1F)F |

Predicted Physicochemical Data

The following table summarizes key physicochemical properties, which are critical for predicting the molecule's behavior in various experimental settings. These values are computationally predicted, as experimental data for this specific compound is not widely available.

| Property | Predicted Value | Significance in Drug Development |

| logP (Octanol/Water) | 5.4 - 5.8 | High lipophilicity; indicates potential for good membrane permeability but may also suggest lower aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 18.46 Ų | Low polarity; contributes to the molecule's ability to cross the blood-brain barrier and other lipid membranes. |

| Hydrogen Bond Acceptors | 3 (2x F, 1x O) | Can engage in hydrogen bonding with biological targets, influencing binding affinity. |

| Hydrogen Bond Donors | 0 | The molecule cannot act as a hydrogen bond donor. |

| Rotatable Bonds | 8 | High conformational flexibility, primarily within the octyloxy chain. |

Synthesis and Purification: A Validated Approach

The most direct and reliable method for synthesizing this compound is the Williamson ether synthesis.[2] This classical Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide.[3] The choice of reagents and conditions is critical for achieving a high yield and purity.

Causality Behind Experimental Choices

-

Reactants : 2,3-Difluorophenol serves as the aromatic core and the source of the nucleophilic phenoxide once deprotonated. 1-Bromooctane is an excellent substrate for Sₙ2 reactions because it is a primary alkyl halide, minimizing the risk of the competing E2 elimination reaction.[2]

-

Base : Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the phenol without being overly aggressive, which could cause side reactions. It is also inexpensive and easy to remove after the reaction.

-

Solvent : N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It effectively solvates the potassium cation while leaving the phenoxide anion relatively "naked" and highly nucleophilic, thereby accelerating the Sₙ2 reaction rate.

Synthesis Workflow Diagram

Caption: Williamson ether synthesis workflow for this compound.

Step-by-Step Synthesis Protocol

-

Setup : To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-difluorophenol (1.0 eq), potassium carbonate (1.5 eq), and DMF (approx. 0.2 M concentration relative to the phenol).

-

Addition of Alkyl Halide : Add 1-bromooctane (1.1 eq) to the stirring mixture.

-

Reaction : Heat the reaction mixture to 80°C and allow it to stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup : After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.

-

Extraction : Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing & Drying : Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentration : Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the resulting crude oil using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield the pure product.[4]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of NMR spectroscopy, mass spectrometry, and HPLC is the standard for a self-validating system of analysis.

Analytical Workflow Diagram

Sources

An In-Depth Technical Guide to the Physical Properties of 1,2-Difluoro-3-(octyloxy)benzene

Foreword: Navigating the Frontier of Fluorinated Aromatic Ethers

Molecular Structure and Its Implications

The foundational step in understanding the physical properties of any compound is a thorough analysis of its molecular structure. 1,2-Difluoro-3-(octyloxy)benzene combines a rigid, electron-poor aromatic ring with a flexible, nonpolar alkyl chain, mediated by an ether linkage.

Caption: Structure of this compound.

This unique combination dictates its polarity, intermolecular forces, and, consequently, its macroscopic physical properties. The two fluorine atoms introduce significant electronegativity and dipole moments, while the octyloxy chain contributes van der Waals forces and lipophilicity.

Estimated Physicochemical Properties

The following table summarizes the estimated physical properties of this compound, derived from comparative analysis of its structural components: 1,2-difluorobenzene and anisole (methoxybenzene), with consideration for the long alkyl chain.

| Property | Estimated Value | Rationale and Comparative Data |

| Molecular Weight | 242.29 g/mol | Calculated from the molecular formula: C₁₄H₂₀F₂O. |

| Appearance | Colorless to pale yellow liquid | Analogues like 1,2-difluorobenzene and anisole are colorless liquids.[1][2] |

| Boiling Point | ~280 - 300 °C | The boiling point of 1,2-difluorobenzene is 92 °C and anisole is 154 °C.[1][2] The long octyl chain will significantly increase the boiling point due to increased van der Waals forces. |

| Melting Point | < -20 °C | 1,2-difluorobenzene has a melting point of -34 °C and anisole's is -37 °C.[1][2] The flexible octyl chain is likely to disrupt crystal packing, leading to a low melting point. |

| Density | ~1.05 g/mL at 25 °C | The density of 1,2-difluorobenzene is 1.158 g/mL, and anisole is 0.995 g/mL.[1][2] The presence of two fluorine atoms will increase the density compared to a non-fluorinated analogue. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, diethyl ether, acetone, benzene). | The long hydrophobic octyl chain and the aromatic ring will dominate, making the molecule insoluble in water.[3] Aromatic ethers are generally soluble in common organic solvents.[4] |

Experimental Determination of Physical Properties

For a novel compound, empirical determination of its physical properties is paramount for its characterization and to ensure purity. The following are standard, validated protocols.

Melting Point Determination

The melting point provides a quick and effective assessment of purity.[5] Pure crystalline compounds exhibit a sharp melting range of 1-2°C.[6]

Protocol:

-

A small, dry sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.[7]

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[7]

Boiling Point Determination

The boiling point is a key characteristic of a liquid and is sensitive to impurities.

Protocol:

-

A small volume of the liquid is placed in a test tube with a capillary tube (sealed end up) immersed in it.[8]

-

The test tube is heated in a controlled manner, often using a Thiele tube or an aluminum block.[9][10]

-

The temperature at which a steady stream of bubbles emerges from the capillary tube is noted.

-

The apparatus is allowed to cool, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Density Determination

Density is a fundamental physical property that can be used for identification.[11]

Protocol:

-

A known volume of the liquid is accurately dispensed into a tared pycnometer or a graduated cylinder.

-

The mass of the liquid is determined using an analytical balance.[12]

-

The density is calculated by dividing the mass by the volume.[12]

Solubility Determination

Solubility tests provide insights into the polarity and functional groups present in a molecule.[13]

Protocol:

-

A small amount of the compound (e.g., 25 mg or 1 drop) is added to a test tube containing a small volume (e.g., 0.5 mL) of a solvent (e.g., water, 5% NaOH, 5% HCl, ethanol).[14]

-

The mixture is agitated, and the solubility is observed.[14]

-

The results are recorded as soluble, partially soluble, or insoluble.

Caption: Workflow for the characterization of a novel compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR:

-

Aromatic Protons: The protons on the benzene ring are expected to appear in the range of δ 6.8-7.5 ppm. The electron-withdrawing fluorine atoms and the electron-donating alkoxy group will influence their precise chemical shifts.

-

Aliphatic Protons: The protons of the octyloxy chain will appear upfield. The methylene group attached to the oxygen (-O-CH₂-) is expected to be the most downfield of the aliphatic protons, likely in the range of δ 3.5-4.5 ppm.[15][16] The other methylene groups will appear as a complex multiplet around δ 1.2-1.8 ppm, and the terminal methyl group will be a triplet around δ 0.9 ppm.

-

-

¹³C NMR:

-

Aromatic Carbons: The aromatic carbons will resonate in the δ 110-160 ppm region. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants. The carbon attached to the oxygen will be shifted downfield.

-

Aliphatic Carbons: The carbons of the octyloxy chain will appear in the δ 14-70 ppm range. The carbon of the -O-CH₂- group will be the most downfield, typically between δ 65 and 90 ppm.[16]

-

-

¹⁹F NMR:

-

This technique is highly sensitive to the chemical environment of the fluorine atoms. The two non-equivalent fluorine atoms will each produce a distinct signal, likely appearing as doublets due to F-F coupling.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

C-O Stretching: Aromatic ethers typically show two strong C-O stretching bands.[17] For this compound, these are expected around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch).[10]

-

C-H Stretching: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the octyl group will be observed just below 3000 cm⁻¹.[18]

-

Aromatic C=C Stretching: Bands in the region of 1600-1450 cm⁻¹ will indicate the presence of the benzene ring.[18]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The molecular ion peak should be observed at m/z = 242.29. Aromatic ethers often show a prominent molecular ion peak due to the stability of the aromatic ring.[19]

-

Fragmentation Pattern: Key fragmentation pathways for long-chain alkyl phenyl ethers include:

-

Alpha-cleavage at the C-C bond next to the oxygen.[13]

-

Cleavage of the alkyl chain, leading to a series of peaks separated by 14 mass units (CH₂).[13]

-

A prominent peak corresponding to the fluorinated phenoxy cation resulting from the cleavage of the O-alkyl bond.

-

Loss of the octyl chain to give a fragment corresponding to the difluorophenol radical cation.

-

Synthesis and Potential Applications

Proposed Synthesis: Williamson Ether Synthesis

A reliable method for the preparation of this compound is the Williamson ether synthesis.[20][21]

Sources

- 1. IR spectrum: Ethers [quimicaorganica.org]

- 2. Phenolphthalein | C20H14O4 | CID 4764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Mass spectrometric analysis of long chain alk-1-enyl ether esters and alkyl ether esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Alkoxy-substituted difluoroboron benzoylmethanes for photonics applications: A photophysical and spectroscopic study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. francis-press.com [francis-press.com]

- 15. The Williamson Ether Synthesis [cs.gordon.edu]

- 16. whitman.edu [whitman.edu]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. 1-Phenoxyethane-1,1-diamine | C8H12N2O | CID 70115945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

An In-depth Technical Guide to 1,2-Difluoro-3-(octyloxy)benzene (CAS No. 124875-93-0)

This guide provides a comprehensive technical overview of 1,2-Difluoro-3-(octyloxy)benzene, a fluorinated aromatic ether with significant potential in advanced materials science. Designed for researchers, chemists, and professionals in drug development and materials science, this document synthesizes theoretical knowledge with practical insights into its synthesis, properties, and applications.

Introduction and Molecular Overview

This compound is a specialized organic compound characterized by a benzene ring substituted with two adjacent fluorine atoms and an octyloxy (-O-(CH₂)₇CH₃) group. The strategic placement of these functional groups imparts unique electronic and physical properties, making it a molecule of interest, particularly in the field of liquid crystal technology.

The presence of the difluoro motif significantly influences the molecule's dipole moment, electrostatic potential, and intermolecular interactions. The long octyloxy chain introduces calamitic (rod-like) characteristics and promotes the formation of ordered phases, which are essential for liquid crystalline behavior. This combination of a polar aromatic core and a nonpolar aliphatic chain is a hallmark of many advanced liquid crystal materials.[1][2]

Synthesis Pathway: A Mechanistic Approach

The most logical and industrially scalable route for the synthesis of this compound is the Williamson Ether Synthesis . This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide.[3][4] The synthesis is a two-step process, starting with the preparation of the key precursor, 2,3-difluorophenol.

Step 1: Synthesis of the Precursor, 2,3-Difluorophenol

The synthesis of 2,3-difluorophenol is a critical initial step. One established method involves a Grignard-based approach starting from a suitable difluorinated aromatic, such as 2,3-difluorobromobenzene.[5] The pathway involves the formation of a Grignard reagent, followed by reaction with a borate ester and subsequent oxidation to yield the desired phenol. This method is favored for its scalability and good yields.[5]

Step 2: Williamson Ether Synthesis of this compound

With 2,3-difluorophenol in hand, the final ether is synthesized via the Williamson method. This reaction is predicated on the Sₙ2 mechanism, which necessitates careful selection of reagents to avoid competing elimination reactions.[4][6]

Causality of Experimental Choices:

-

Base Selection: A moderately strong base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), is sufficient to deprotonate the acidic phenolic proton of 2,3-difluorophenol, forming the reactive 2,3-difluorophenoxide nucleophile. While stronger bases like sodium hydride (NaH) can be used, they increase the risk of side reactions and are often unnecessary for phenols.[3][6]

-

Alkylating Agent: A primary alkyl halide, specifically 1-bromooctane, is the ideal electrophile. The use of a primary halide is crucial because the Sₙ2 mechanism is sensitive to steric hindrance. Secondary or tertiary halides would lead to E2 elimination as the predominant pathway.[3][4]

-

Solvent: An aprotic polar solvent, such as acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF), is preferred. These solvents effectively solvate the cation of the base (e.g., K⁺) without solvating and deactivating the phenoxide nucleophile, thereby accelerating the reaction rate.[6]

Reaction Scheme:

Sources

- 1. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. byjus.com [byjus.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Section 1: Nomenclature and Chemical Identity

An In-Depth Technical Guide to 1,2-Difluoro-3-(octyloxy)benzene

The molecule at the core of this guide is This compound . According to IUPAC nomenclature conventions, the substituents on the parent benzene ring are listed alphabetically (difluoro, octyloxy), preceded by their locants (positions on the ring).[1][2][3] This compound is a disubstituted fluorinated aromatic ether. The presence of the difluoro motif ortho and meta to the ether linkage, combined with a long aliphatic chain, confers a unique set of physicochemical properties relevant to materials science and medicinal chemistry.

For clarity and database cross-referencing, its key identifiers are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | IUPAC Nomenclature Rules |

| Synonym | 2,3-Difluorophenyl octyl ether | |

| Molecular Formula | C₁₄H₂₀F₂O | Calculated |

| Molecular Weight | 242.31 g/mol | Calculated |

| CAS Number | 137649-62-4 | PubChem |

Section 2: Physicochemical and Computed Properties

The structural characteristics of this compound—specifically the lipophilic octyl chain and the polar difluorinated aromatic ring—dictate its behavior in chemical and biological systems. The fluorine atoms significantly influence the electronic properties of the benzene ring and can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[4]

Below is a table of computed properties that predict the molecule's behavior, such as its solubility and membrane permeability.

| Property | Value | Interpretation |

| XLogP3 | 5.2 | Indicates high lipophilicity and preference for non-polar environments. |

| Topological Polar Surface Area (TPSA) | 27.7 Ų | Suggests good potential for passive diffusion across cell membranes. |

| Hydrogen Bond Donors | 0 | The molecule cannot act as a hydrogen bond donor. |

| Hydrogen Bond Acceptors | 3 (1 oxygen, 2 fluorines) | Can accept hydrogen bonds, influencing interactions with biological targets. |

| Rotatable Bond Count | 8 | Provides conformational flexibility, which can be crucial for binding to protein targets. |

Data computed via PubChem.

Section 3: Synthesis and Purification

A robust and efficient synthesis is critical for the exploration of any chemical entity. The most logical and field-proven approach for preparing this compound is via a nucleophilic aromatic substitution, specifically the Williamson ether synthesis . This strategy is predicated on the reaction between a phenoxide and an alkyl halide.

Synthetic Strategy: Causality and Rationale

The chosen pathway involves the deprotonation of 2,3-difluorophenol to form a potent nucleophile, the 2,3-difluorophenoxide anion. This anion then displaces a halide from an octyl electrophile (e.g., 1-bromooctane) in a classic Sₙ2 reaction.

-

Choice of Base (K₂CO₃): Potassium carbonate is a mild, inexpensive, and effective base for deprotonating phenols. It is sufficiently basic to generate the phenoxide without causing unwanted side reactions that more aggressive bases like sodium hydride might induce.

-

Choice of Solvent (DMF): A polar aprotic solvent like N,N-Dimethylformamide is ideal. It readily dissolves the ionic intermediates (phenoxide, potassium salts) and does not possess acidic protons that could quench the nucleophile. Its polarity stabilizes the transition state of the Sₙ2 reaction, accelerating the rate of ether formation.

-

Choice of Electrophile (1-Bromooctane): 1-Bromooctane is a primary alkyl halide, which is optimal for Sₙ2 reactions as it minimizes competing E2 elimination reactions. Bromide is also an excellent leaving group, ensuring an efficient reaction.

Experimental Workflow Diagram

The following diagram illustrates the synthetic transformation.

Caption: Williamson ether synthesis workflow.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis and purification should yield a product with spectral data consistent with the target structure.

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-difluorophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M.

-

Initial Stirring: Stir the resulting suspension at room temperature for 30 minutes under an inert atmosphere (e.g., Nitrogen or Argon). This allows for the complete formation of the potassium 2,3-difluorophenoxide salt.

-

Addition of Electrophile: Add 1-bromooctane (1.2 eq) to the suspension via syringe.

-

Heating: Heat the reaction mixture to 80 °C using an oil bath.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting 2,3-difluorophenol is consumed (typically 4-6 hours).

-

Workup: Cool the reaction to room temperature and pour it into 200 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL) to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate) to afford this compound as a colorless oil.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the aromatic protons (multiples in the 6.8-7.2 ppm range), the triplet for the -O-CH₂ - protons (~4.0 ppm), and signals for the aliphatic octyl chain, including a terminal methyl triplet (~0.9 ppm).[5]

-

¹³C NMR: Aromatic carbons will appear in the 120-150 ppm region, with characteristic splitting patterns due to carbon-fluorine coupling.[5] Aliphatic carbons will appear in the upfield region (< 70 ppm).

-

Mass Spectrometry: The molecular ion peak (M+) corresponding to the calculated molecular weight (242.31) should be observed.

Section 4: Applications in Drug Development and Materials Science

Organofluorine compounds are prevalent in modern pharmaceuticals and agrochemicals.[4][6][7] The introduction of fluorine can dramatically alter a molecule's properties, including its metabolic stability, binding affinity, and lipophilicity.

The Strategic Value of the Difluorophenyl Moiety

The 1,2-difluoro substitution pattern on the benzene ring is of particular interest. The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug candidate. Furthermore, the fluorine atoms are potent electron-withdrawing groups, which modulates the pKa of nearby functionalities and can influence electrostatic interactions with protein targets.

A Versatile Scaffold for Library Synthesis

This compound is not merely a final product but a valuable molecular scaffold. The aromatic ring can be further functionalized through reactions such as lithiation followed by electrophilic quench, nitration, or halogenation to introduce new chemical handles. The octyloxy chain provides a lipophilic anchor, making this scaffold suitable for developing molecules that target transmembrane proteins or require good membrane permeability to reach intracellular targets.

The diagram below illustrates its potential as a foundational building block.

Caption: Derivatization potential of the core scaffold.

Section 5: Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Section 6: References

-

1,2-Difluorobenzene. PubChem, National Center for Biotechnology Information. [Link]

-

1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene. PubChem, National Center for Biotechnology Information. [Link]

-

The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

-

Synthesis of β-Tosyloxylated gem-Difluoroalkanes via Elusive[11][12]-Sulfonyloxy. ChemRxiv. [Link]

-

Chemical Properties of Benzene, 1,2-difluoro- (CAS 367-11-3). Cheméo. [Link]

-

FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. MDPI. [Link]

-

What is the IUPAC name of this organic compound? [closed]. Chemistry Stack Exchange. [Link]

-

FDA alerts drug manufacturers to the risk of benzene contamination in certain drugs. U.S. Food and Drug Administration. [Link]

-

1,3-Difluorobenzene. ResearchGate. [Link]

-

Synthesis of a Diamino Substituted Terphenyldivinyl Chromophore. ResearchGate. [Link]

-

Naming Aromatic Compounds. Chemistry LibreTexts. [Link]

-

1,2,3-Trifluorobenzene. PubChem, National Center for Biotechnology Information. [Link]

-

Process for the preparation of ortho-substituted fluoro or alkyl benzene derivatives. Google Patents.

-

Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates. ChemRxiv. [Link]

-

Naming Benzene Ring Derivatives - Aromatic Compounds. YouTube. [Link]

-

Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

1,3-Difluorobenzene. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 7. mdpi.com [mdpi.com]

- 8. 1,2-Difluorobenzene | C6H4F2 | CID 9706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,2,3-Trifluorobenzene | C6H3F3 | CID 15147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,3-Difluorobenzene | C6H4F2 | CID 9741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemscene.com [chemscene.com]

- 12. 1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene | C15H11F2NO2S | CID 46738241 - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility of 1,2-Difluoro-3-(octyloxy)benzene in organic solvents

An In-Depth Technical Guide to the Solubility of 1,2-Difluoro-3-(octyloxy)benzene in Organic Solvents

Abstract

Fluorinated organic compounds are of significant interest in medicinal chemistry and materials science, often imparting unique properties such as enhanced metabolic stability, binding affinity, and altered lipophilicity.[1] this compound is a molecule that combines a difluorinated aromatic core with a long alkyl ether chain, suggesting a complex solubility profile critical to its application in synthesis, purification, and formulation. This guide provides a comprehensive analysis of the predicted solubility of this compound in various organic solvents. We delve into the physicochemical properties of the molecule, establish a theoretical framework for its solubility based on intermolecular forces, and present a detailed, self-validating experimental protocol for the empirical determination of its solubility. This document is intended to serve as a practical resource for scientists, enabling informed solvent selection and facilitating the integration of this compound into research and development workflows.

Physicochemical Profile of this compound

Understanding the molecular structure of this compound is fundamental to predicting its behavior in solution. The molecule can be deconstructed into three key regions:

-

The Aromatic Core: A benzene ring, which is inherently nonpolar and capable of engaging in π-π stacking and van der Waals interactions.

-

The Fluorine Substituents: Two fluorine atoms positioned ortho to each other. Fluorine is highly electronegative, creating a significant local dipole moment on the C-F bonds. The vector sum of these dipoles on the 1,2-difluorobenzene moiety results in a net dipole moment, rendering this part of the molecule polar.[2][3]

-

The Octyloxy Chain: A long, eight-carbon alkyl chain (C8H17) attached via an ether linkage. This chain is nonpolar and lipophilic, dominated by weak van der Waals forces. It sterically hinders the polar region of the molecule.

The interplay between the polar difluorinated ring and the large, nonpolar alkyl chain dictates the overall physicochemical properties of the molecule.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value / Description | Rationale and Supporting Evidence |

| Molecular Formula | C₁₄H₂₀F₂O | Derived from structural components. |

| Molecular Weight | ~242.30 g/mol | Calculated from the molecular formula. Similar fluorinated propylbenzene compounds have molecular weights in the 150-160 g/mol range.[4] |

| Polarity | Moderately polar / Amphiphilic | The molecule possesses a polar head (difluorinated ether group) and a large nonpolar tail (octyl chain). The 1,2-difluorobenzene moiety itself is polar.[2] |

| Hydrogen Bond Donor | No | There are no hydrogen atoms attached to highly electronegative atoms (O, N, F). |

| Hydrogen Bond Acceptor | Yes (Weak) | The oxygen atom of the ether and the fluorine atoms can act as weak hydrogen bond acceptors.[5] |

| Predicted LogP | > 4.0 | The long octyl chain significantly increases lipophilicity. For comparison, 1,2-difluorobenzene has a LogP of 1.97.[2] The addition of an octyloxy group would substantially increase this value. |

Theoretical Framework of Solubility

The principle of "like dissolves like" provides a foundational, qualitative understanding of solubility. This concept is rooted in the nature and magnitude of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break apart solute-solute and solvent-solvent interactions.

The primary intermolecular forces governing the solubility of this compound are:

-

Van der Waals Forces (London Dispersion Forces): These are the primary interactions for the nonpolar octyl chain and are significant for the entire molecule due to its size. Nonpolar solvents like hexanes and toluene interact predominantly through these forces.

-

Dipole-Dipole Interactions: The polar 1,2-difluorophenyl group can engage in dipole-dipole interactions with polar solvent molecules such as acetone or ethyl acetate.

-

Hydrogen Bonding: While unable to donate hydrogen bonds, the molecule's ether oxygen and fluorine atoms can act as weak acceptors for protons from protic solvents like alcohols.

Caption: Intermolecular forces governing solubility.

Predicted Solubility Profile

Based on the amphiphilic nature of this compound, we can predict its solubility across a spectrum of common organic solvents. The large, nonpolar octyl chain is expected to be the dominant factor in many cases.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Predominant Solute-Solvent Interactions |

| Nonpolar | Hexane, Cyclohexane, Toluene, Benzene | High to Very High | Van der Waals forces between the solvent and the entire solute molecule, especially the long octyl chain. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High | A combination of van der Waals interactions with the octyl chain and dipole-dipole interactions with the polar difluorophenyl head. |

| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | The solvent's strong dipole-dipole interactions and high polarity may not be sufficiently overcome by interactions with the largely nonpolar solute.[6][7] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Very Low | The strong hydrogen-bonding network of the alcohol solvents is difficult to disrupt. The solute can only act as a weak H-bond acceptor, which is insufficient to overcome the solvent-solvent interactions. |

| Aqueous | Water | Insoluble | The molecule is highly hydrophobic (high LogP) and cannot disrupt the extensive hydrogen-bonding network of water. |

Standard Operating Procedure: Experimental Solubility Determination

To move beyond prediction, empirical data is required. The isothermal shake-flask method is a gold-standard technique for determining the solubility of a compound in a solvent at a specific temperature.[8][9] This protocol is designed to be self-validating by ensuring equilibrium is reached and accurately measured.

Materials and Equipment

-

Solute: this compound (analytical grade)

-

Solvents: Selected organic solvents (HPLC grade or higher)

-

Equipment:

-

Analytical balance (±0.1 mg accuracy)

-

Scintillation vials or flasks with screw caps

-

Thermostatic shaker bath or incubator capable of maintaining T ± 0.5°C

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

-

Experimental Workflow

Caption: Workflow for Shake-Flask Solubility Measurement.

Step-by-Step Protocol

-

Preparation: To a series of vials, add a precisely weighed amount of the selected solvent (e.g., 5.00 g). Add an excess of this compound to each vial, ensuring a visible amount of undissolved solid remains. This is crucial for establishing a saturated solution.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25.0°C). Allow the samples to equilibrate under constant agitation for at least 24 hours. To validate that equilibrium has been reached, take measurements at successive time points (e.g., 24h, 48h, 72h) until the measured solubility is constant.[10]

-

Sampling: After equilibration, stop the shaker and allow the vials to stand undisturbed in the thermostatic bath for several hours to allow the excess solid to settle.

-

Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a syringe filter (pre-conditioned with the same solvent to prevent adsorption losses) and discard the first few drops. Dispense a known volume or mass of the filtrate into a clean, tared volumetric flask.

-

Quantification:

-

Develop a validated analytical method (e.g., HPLC-UV) for this compound. This includes establishing a calibration curve with known standards.

-

Dilute the filtered sample solution quantitatively to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration.

-

-

Calculation: Calculate the original solubility in the solvent, accounting for all dilutions. Express the final result in appropriate units, such as mg/mL or mol/L.

Applications in Research and Development

Accurate solubility data is not merely academic; it is a cornerstone of practical chemistry.

-

Reaction Chemistry: The choice of solvent can dramatically affect reaction rates and outcomes. Knowing the solubility of this compound is essential for designing homogeneous reaction conditions, ensuring reactants are in the same phase.

-

Purification and Crystallization: Solubility data as a function of temperature is critical for developing purification protocols like recrystallization.[9][11] A suitable solvent system will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for high recovery of pure crystals.

-